molecular formula C16H18N2S B6153925 2,3-dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole CAS No. 1551295-42-1

2,3-dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B6153925
CAS No.: 1551295-42-1
M. Wt: 270.4
InChI Key:
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Description

2,3-dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazole with appropriate bromo ketones. For example, the reaction of 2-aminothiazole with 4-propylbenzyl bromide under basic conditions can yield the desired product . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects . The compound’s structure allows it to bind to DNA or proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.

    Thiazole derivatives: Compounds like thiazole and benzothiazole have similar heterocyclic rings but lack the imidazole moiety.

Uniqueness

2,3-dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole involves the condensation of 2,3-dimethylimidazo[2,1-b][1,3]thiazole with 4-propylbenzaldehyde in the presence of an acid catalyst, followed by reduction of the resulting Schiff base with sodium borohydride.", "Starting Materials": [ "2,3-dimethylimidazo[2,1-b][1,3]thiazole", "4-propylbenzaldehyde", "acid catalyst", "sodium borohydride" ], "Reaction": [ "Step 1: Mix 2,3-dimethylimidazo[2,1-b][1,3]thiazole and 4-propylbenzaldehyde in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.", "Step 2: Heat the mixture to reflux for several hours, until a yellow precipitate forms.", "Step 3: Cool the mixture and filter the precipitate, which is the Schiff base intermediate.", "Step 4: Dissolve the Schiff base in a solvent, such as ethanol or methanol.", "Step 5: Add sodium borohydride to the solution and stir for several hours, until the reaction is complete.", "Step 6: Acidify the solution with hydrochloric acid to quench the excess sodium borohydride.", "Step 7: Extract the product with a nonpolar solvent, such as diethyl ether or dichloromethane.", "Step 8: Purify the product by recrystallization or column chromatography." ] }

CAS No.

1551295-42-1

Molecular Formula

C16H18N2S

Molecular Weight

270.4

Purity

95

Origin of Product

United States

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